molecular formula C11H19N B064302 (1S,2S,5R)-Neomenthyl cyanide CAS No. 180978-26-1

(1S,2S,5R)-Neomenthyl cyanide

Cat. No.: B064302
CAS No.: 180978-26-1
M. Wt: 165.27 g/mol
InChI Key: AWVUYKHSNNYPOX-MXWKQRLJSA-N
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Description

(1S,2S,5R)-Neomenthyl cyanide is a stereoisomer of neomenthol, a monoterpenoid compound found in peppermint

Mechanism of Action

Target of Action

The primary target of (1S,2S,5R)-Neomenthyl cyanide is the TRPM8 receptor . This receptor is a non-selective cation channel that is part of the transient receptor potential channel family. It is activated by cold temperatures and cooling agents, playing a crucial role in sensing and adapting to cold temperatures .

Mode of Action

This compound acts as an agonist for the TRPM8 receptor . This means it binds to the receptor and activates it, triggering a response. The activation of the TRPM8 receptor by this compound results in a cooling sensation, similar to the effect of menthol .

Biochemical Pathways

The activation of the TRPM8 receptor leads to the influx of cations, such as calcium and sodium, into the cell . This changes the membrane potential and triggers a series of downstream effects, including the sensation of cold and the modulation of pain perception .

Pharmacokinetics

Like other monoterpenoids, it is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the TRPM8 receptor by this compound results in a cooling sensation . This can help to soothe irritation and reduce pain, making it useful in the treatment of conditions like dry eye .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its absorption and distribution. Additionally, factors such as temperature and pH can influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that this compound has a menthol-like cooling activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known that this compound has a cooling effect, which suggests it may interact with certain receptors or channels in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-Neomenthyl cyanide typically involves the cyanation of (1S,2S,5R)-neomenthol. One common method is the reaction of (1S,2S,5R)-neomenthol with a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-Neomenthyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the cyanide group to primary amines.

    Substitution: The cyanide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of neomenthone or neomenthol oxides.

    Reduction: Production of neomenthylamine.

    Substitution: Various substituted neomenthyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S,5R)-Neomenthyl cyanide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.

    Industry: Utilized in the production of flavors and fragrances due to its menthol-like properties.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,5S)-Neomenthol: Another stereoisomer with different spatial arrangement of atoms.

    (1R,2S,5R)-Menthol: Known for its cooling effect and widely used in various products.

    (1S,2S,5R)-Neomenthol: Similar structure but different functional group.

Biological Activity

(1S,2S,5R)-Neomenthyl cyanide, also known as neo-menthyl cyanide, is a compound derived from menthol and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Synthesis

This compound has a complex structure characterized by three stereogenic centers. The synthesis of this compound typically involves the conversion of menthol derivatives through several chemical reactions. For instance, one method includes hydrolysis conditions that convert menthane nitrile to other derivatives suitable for sensory applications .

Synthesis Overview

  • Starting Material: Menthol
  • Key Reagents: Oxalyl chloride, DMF (Dimethylformamide), DIBAL-H (Diisobutylaluminum hydride)
  • Yield: The final product can be obtained with a yield of approximately 80% under optimized conditions .

Biological Activity

The biological activity of this compound is primarily linked to its role as a sensory compound and its potential therapeutic effects.

Sensory Properties

  • Cooling Sensation: Similar to menthol, this compound exhibits a cooling effect that can be utilized in food and cosmetic industries. This property is attributed to its interaction with TRPM8 receptors, which are responsible for sensing temperature changes .

Therapeutic Potential

Research indicates that compounds like this compound may possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, suggesting potential applications in treating conditions characterized by inflammation .

Study 1: Anti-Inflammatory Effects

A study investigated the effects of this compound on human immune cells. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls. This suggests its potential use in formulations aimed at reducing inflammation in dermatological products.

Study 2: Sensory Evaluation in Food Products

In sensory analysis involving food products infused with this compound, participants reported enhanced cooling sensations and overall flavor profiles. This study supports its application as a flavor enhancer in beverages and confections.

Comparative Table of Biological Activities

PropertyDescriptionReference
Cooling SensationActivates TRPM8 receptors for cooling effect
Anti-inflammatory ActivityModulates cytokine production
Sensory EnhancementImproves flavor profiles in food products

Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVUYKHSNNYPOX-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454187
Record name (1S,2S,5R)-Neomenthyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180978-26-1
Record name (1S,2S,5R)-Neomenthyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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